molecular formula C7H15N3O2 B8704854 N-(2-Hydroxyethyl)piperazine-2-carboxamide CAS No. 85817-20-5

N-(2-Hydroxyethyl)piperazine-2-carboxamide

Cat. No. B8704854
Key on ui cas rn: 85817-20-5
M. Wt: 173.21 g/mol
InChI Key: QKKWUENYWLFYAC-UHFFFAOYSA-N
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Patent
US04766125

Procedure details

A mixture of 53.7 parts of N-(2-hydroxyethyl)-2-pyrazinecarboxamide, 20 parts of calcium oxide and 500 parts of 2-methoxyethanol was hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 55.4 parts (100%) of N-(2-hydroxyethyl)-2-piperazinecarboxamide as a residue (intermediate 23).
[Compound]
Name
53.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]([C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)=[O:6].[O-2].[Ca+2].[H][H]>[Pd].COCCO>[OH:1][CH2:2][CH2:3][NH:4][C:5]([CH:7]1[CH2:12][NH:11][CH2:10][CH2:9][NH:8]1)=[O:6] |f:1.2|

Inputs

Step One
Name
53.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC(=O)C1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=O)C1NCCNC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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